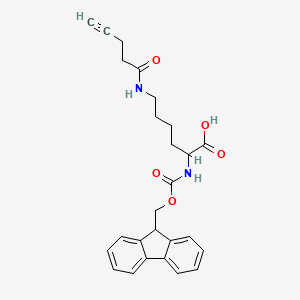
Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine is a derivative of the amino acid lysine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha-amino position and a pentynoyl group at the beta-amino position. This compound is primarily used in peptide synthesis, particularly for introducing alkyne functionalities into peptide sequences. The alkyne group allows for subsequent click chemistry reactions, making it a valuable tool in bioconjugation and molecular biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine typically involves the following steps:
Protection of the alpha-amino group: The alpha-amino group of L-lysine is protected using the Fmoc group. This is achieved by reacting L-lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Introduction of the pentynoyl group: The beta-amino group of the protected lysine is then acylated with pentynoic acid or its activated ester (e.g., pentynoic anhydride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine undergoes various chemical reactions, including:
Click Chemistry: The alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Deprotection: The Fmoc group can be removed under basic conditions (e.g., piperidine in dimethylformamide) to expose the free amino group.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.
Deprotection: Piperidine in dimethylformamide is used to remove the Fmoc group.
Major Products Formed
Click Chemistry: The major product is a triazole-linked peptide or bioconjugate.
Deprotection: The major product is the free amino form of the lysine derivative
Applications De Recherche Scientifique
Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine has several scientific research applications:
Peptide Synthesis: It is used to introduce alkyne functionalities into peptides, enabling further modifications through click chemistry.
Bioconjugation: The alkyne group allows for the attachment of various biomolecules, such as fluorescent dyes, drugs, or other peptides, via click chemistry.
Molecular Biology: It is used in the study of protein-protein interactions, protein labeling, and the development of peptide-based therapeutics.
Material Science: It is employed in the synthesis of peptide-based materials and hydrogels for biomedical applications
Mécanisme D'action
The mechanism of action of Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine primarily involves its ability to participate in click chemistry reactions. The alkyne group reacts with azides to form stable triazole linkages, facilitating the conjugation of peptides with various biomolecules. This enables the study of molecular interactions and the development of functionalized peptides for therapeutic and diagnostic purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nalpha-Fmoc-Nbeta-4-azidobutyryl-L-lysine: Similar to Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine but contains an azide group instead of an alkyne group.
Nalpha-Fmoc-Nbeta-4-butyryl-L-lysine: Contains a butyryl group instead of a pentynoyl group.
Uniqueness
This compound is unique due to its alkyne functionality, which allows for efficient and specific click chemistry reactions. This makes it particularly valuable for bioconjugation and the development of peptide-based materials .
Propriétés
Formule moléculaire |
C26H28N2O5 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pent-4-ynoylamino)hexanoic acid |
InChI |
InChI=1S/C26H28N2O5/c1-2-3-15-24(29)27-16-9-8-14-23(25(30)31)28-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1,4-7,10-13,22-23H,3,8-9,14-17H2,(H,27,29)(H,28,32)(H,30,31) |
Clé InChI |
ZEXYNDUFTOOVKN-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)
![2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)

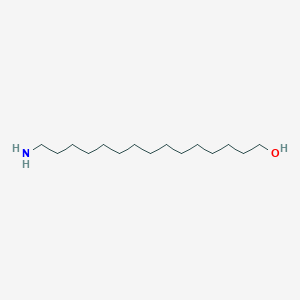
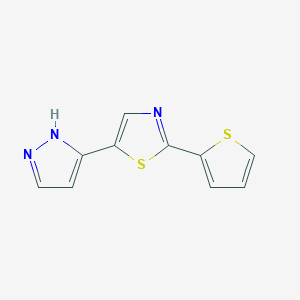
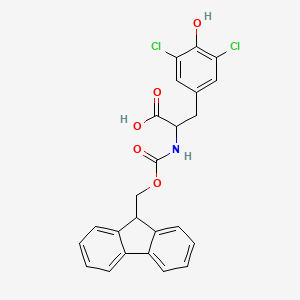

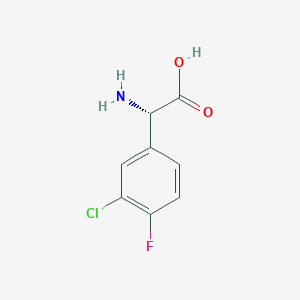

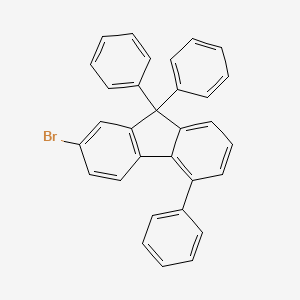
![cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron](/img/structure/B12509637.png)

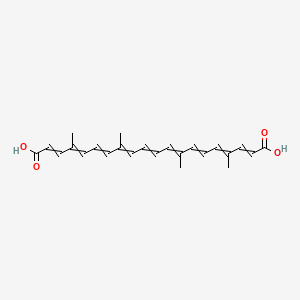
![{5-[2,4-Bis(3-methylmorpholin-4-YL)pyrido[2,3-D]pyrimidin-7-YL]-2-methoxyphenyl}methanol](/img/structure/B12509658.png)
